molecular formula C3H4KO3 B1592699 Potassium pyruvate CAS No. 4151-33-1

Potassium pyruvate

Cat. No.: B1592699
CAS No.: 4151-33-1
M. Wt: 127.16 g/mol
InChI Key: WHQRNTYSCFGPMD-UHFFFAOYSA-N
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Description

Potassium pyruvate is a potassium salt of pyruvic acid, a key intermediate in several metabolic pathways throughout the body It plays a crucial role in cellular respiration, particularly in the glycolysis and citric acid cycle

Scientific Research Applications

Potassium pyruvate is widely used in scientific research due to its role in metabolism and energy production. Some key applications include:

    Chemistry: Used as a reagent in organic synthesis and as a buffer in biochemical assays.

    Biology: Studied for its role in cellular respiration and metabolic pathways.

    Medicine: Investigated for its potential in treating metabolic disorders and enhancing athletic performance.

    Industry: Utilized in the production of pharmaceuticals and as a food additive for its potential health benefits.

Mechanism of Action

Target of Action

Potassium pyruvate primarily targets the enzyme pyruvate kinase, which plays a key role in controlling the metabolic flux and ATP production . Pyruvate kinase is involved in the last step of glycolysis, catalyzing the irreversible conversion of ADP and phosphoenolpyruvate to ATP and pyruvic acid . This process is crucial for cellular metabolism .

Mode of Action

This compound interacts with its target, pyruvate kinase, by serving as a substrate for the enzyme. The activity of different pyruvate kinases is tightly modulated by a variety of mechanisms, including the use of a large number of physiological allosteric effectors in addition to their homotropic regulation by phosphoenolpyruvate . The binding of these effectors signals precise and orchestrated movements in selected areas of the protein structure that alter the catalytic action of these evolutionarily conserved enzymes .

Biochemical Pathways

This compound is involved in the glycolysis pathway, where it is converted to pyruvic acid by pyruvate kinase . This process is critical for mitochondrial ATP generation and for driving several major biosynthetic pathways intersecting the citric acid cycle . Pyruvate is the end-product of glycolysis and is ultimately destined for transport into mitochondria as a master fuel input undergirding citric acid cycle carbon flux .

Result of Action

The action of this compound results in the production of ATP and pyruvic acid, both of which are crucial for cellular metabolism . ATP is the primary energy currency of the cell, while pyruvic acid is a key intermediate in several metabolic pathways .

Safety and Hazards

Potassium pyruvate is for R&D use only and not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

There is an urgent clinical need for agents that improve cardiac performance with a favorable safety profile . Current novel approaches to improving cardiac function provide the hope that such agents may soon be available . Potassium pyruvate plays an essential role in central carbon metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium pyruvate can be synthesized through the neutralization of pyruvic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where pyruvic acid (CH₃COCOOH) reacts with potassium hydroxide (KOH) to form this compound (CH₃COCOOK) and water (H₂O).

Industrial Production Methods: Industrial production of this compound often involves the fermentation of glucose by microorganisms such as Escherichia coli or Saccharomyces cerevisiae. The pyruvic acid produced is then neutralized with potassium hydroxide to yield this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form acetyl coenzyme A, which enters the citric acid cycle.

    Reduction: It can be reduced to lactic acid under anaerobic conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the pyruvate ion acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Requires coenzymes such as NAD⁺ and enzymes like pyruvate dehydrogenase.

    Reduction: Typically involves the enzyme lactate dehydrogenase and NADH as a reducing agent.

    Substitution: Often occurs in the presence of strong nucleophiles and suitable solvents.

Major Products:

    Oxidation: Acetyl coenzyme A and carbon dioxide.

    Reduction: Lactic acid.

    Substitution: Various substituted pyruvate derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Sodium pyruvate: Another salt of pyruvic acid, often used interchangeably with potassium pyruvate in research.

    Calcium pyruvate: Used for its potential health benefits, particularly in weight management and athletic performance.

    Magnesium pyruvate: Studied for its role in energy production and muscle function.

Uniqueness: this compound is unique due to its specific interactions with potassium ions, which are essential for various cellular functions, including maintaining osmotic balance and nerve impulse transmission. Its solubility and stability also make it a preferred choice in certain biochemical applications compared to other pyruvate salts.

This compound’s versatility and importance in metabolic processes make it a valuable compound in both research and industrial applications. Its unique properties and interactions with potassium ions further enhance its utility in various scientific fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Potassium pyruvate can be achieved through the reaction of pyruvic acid with potassium hydroxide.", "Starting Materials": [ "Pyruvic acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Dissolve 10 g of pyruvic acid in 50 mL of water in a round-bottom flask.", "Add 10 g of potassium hydroxide to the flask and stir the mixture until the potassium hydroxide dissolves completely.", "Heat the mixture to 60-70°C and stir for 2-3 hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with cold water and dry it in a vacuum oven at 60°C for 24 hours.", "The resulting product is Potassium pyruvate." ] }

CAS No.

4151-33-1

Molecular Formula

C3H4KO3

Molecular Weight

127.16 g/mol

IUPAC Name

potassium;2-oxopropanoate

InChI

InChI=1S/C3H4O3.K/c1-2(4)3(5)6;/h1H3,(H,5,6);

InChI Key

WHQRNTYSCFGPMD-UHFFFAOYSA-N

SMILES

CC(=O)C(=O)[O-].[K+]

Canonical SMILES

CC(=O)C(=O)O.[K]

4151-33-1

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium pyruvate
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Q & A

Q1: What is the role of Potassium Pyruvate in cellular respiration?

A1: this compound serves as a key energy substrate for cells. It is transported into the mitochondria, where it undergoes oxidative decarboxylation by the Pyruvate Dehydrogenase Complex (PDC) to yield Acetyl-Coenzyme A (Acetyl-CoA) []. Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production.

Q2: Is there evidence of alternative pathways for this compound utilization in plants?

A2: Yes, research suggests that in germinating castor bean endosperm, Acetyl-CoA necessary for fatty acid biosynthesis might be generated via a proplastid ATP citrate lyase rather than solely relying on PDC-mediated this compound oxidation []. This highlights the metabolic flexibility of plants in utilizing this compound for different biosynthetic processes.

Q3: How does this compound transport differ in brown adipose tissue mitochondria compared to other tissues?

A3: In brown adipose tissue mitochondria, this compound can be transported not only by the traditional Pyruvate Carrier but also by the uncoupling protein 1 (UCP1) []. This UCP1-mediated transport is sensitive to inhibition by fatty acids and is proposed to potentially contribute to futile cycling of pyruvate under specific physiological conditions [].

Q4: Can cytokinins affect this compound metabolism in plants?

A4: Research indicates that the synthetic cytokinin 6-benzylaminopurine (BAP) inhibits this compound oxidation in mitochondria from various plant species []. This inhibition appears to target a point in the electron transport system between NADH dehydrogenase and cytochrome b, potentially influencing energy production and other downstream cellular processes [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C3H3KO3, and its molecular weight is 128.13 g/mol [].

Q6: Is there structural information available for this compound?

A6: Yes, crystallographic studies have determined the structure of this compound []. It crystallizes in the monoclinic space group P21/n and exhibits an irregular coordination geometry around the potassium ion with seven oxygen atoms from neighboring pyruvate anions [].

Q7: What factors can influence the stability of this compound solutions?

A7: The stability of this compound solutions can be affected by factors such as pH, temperature, and the presence of other chemical species.

Q8: Are there any specific recommendations for storage and handling of this compound?

A8: While specific recommendations might vary based on the intended application, it's generally advisable to store this compound in a cool, dry environment, protected from light and moisture, to ensure its stability.

Q9: What are the potential applications of this compound in cryopreservation?

A9: Studies have investigated the addition of this compound to conventional semen diluents during cryopreservation []. While no significant differences were observed in standard semen quality parameters (motility, recovery rate, etc.), a trend towards improved progressive motility and recovery rate was noted in the presence of this compound, suggesting a potential beneficial effect on sperm viability during freezing [].

Q10: What is the role of this compound in studying liver viability?

A11: In normothermic blood perfusions of isolated canine livers, this compound output served as an early and sensitive indicator of liver deterioration []. A functioning liver consumes or maintains this compound levels, while a deteriorating liver releases it into the perfusate []. Monitoring this compound output could allow for early intervention and potentially reverse liver damage.

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